BenchChemオンラインストアへようこそ!

uPSEM792 hydrochloride

Nicotinic Acetylcholine Receptor Binding Affinity Receptor Pharmacology

uPSEM792 hydrochloride is a research-grade, ultrapotent PSEM agonist with sub-nanomolar affinity (Ki=0.7 nM) for PSAM4-GlyR. It retains the potency of varenicline while offering >230-fold selectivity over α4β2 nAChR and >10,000-fold over α7-GlyR. This compound is essential for chemogenetics research, enabling precise neuronal silencing studies. It does not act as a substrate for P-glycoprotein pumps and is brain-penetrant.

Molecular Formula C14H16ClN3O
Molecular Weight 277.75 g/mol
Cat. No. B2678845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameuPSEM792 hydrochloride
Molecular FormulaC14H16ClN3O
Molecular Weight277.75 g/mol
Structural Identifiers
InChIInChI=1S/C14H15N3O.ClH/c1-17-13-4-11-9-2-8(5-15-6-9)10(11)3-12(13)16-7-14(17)18;/h3-4,7-9,15H,2,5-6H2,1H3;1H
InChIKeyCDHPEJUYEXNGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one;hydrochloride: A Specialized α4β2 Nicotinic Receptor Modulator for Precision Research Applications


5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one;hydrochloride is a complex heterocyclic compound whose free base is recognized as varenicline, a synthetic benzazepine derivative functioning as a high-affinity partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR) [1]. This hydrochloride salt form is a key intermediate and research tool for investigating nicotinic receptor pharmacology and ligand-receptor interactions [2].

5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one;hydrochloride: The Risk of Assuming Interchangeability Among α4β2 Partial Agonists


Compounds within the α4β2 nAChR partial agonist class are not functionally interchangeable. Preclinical and clinical data demonstrate that ligands with similar binding affinities can exhibit markedly different functional efficacies, off-target selectivities, and in vivo outcomes [1]. Varenicline's unique profile—high-affinity partial agonism at α4β2 nAChRs coupled with potent full agonism at α7 nAChRs [2]—distinguishes it from analogs like cytisine and the discontinued dianicline, which fail to achieve comparable clinical efficacy [3]. Assuming functional equivalence without head-to-head quantitative evidence can lead to flawed experimental design or suboptimal therapeutic investigation.

Quantitative Differentiation of 5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one;hydrochloride for Scientific Selection


Varenicline Exhibits ~2.8-Fold Higher Binding Affinity (Ki) for α4β2 nAChRs vs. Cytisine

Varenicline (free base) demonstrates a binding affinity (Ki) for the α4β2 nAChR of 0.06 nM, which is approximately 2.8-fold higher than the Ki of 0.17 nM reported for cytisine [1]. This direct head-to-head comparison, performed using equilibrium binding assays, highlights varenicline's superior affinity for its primary therapeutic target.

Nicotinic Acetylcholine Receptor Binding Affinity Receptor Pharmacology Partial Agonist

Varenicline Demonstrates Superior Clinical Abstinence Rates vs. Bupropion: 1.60-Fold Higher Odds of Quitting at 52 Weeks

In a meta-analysis of three randomized controlled trials involving 10,110 patients, varenicline treatment was associated with significantly higher continuous abstinence rates (CAR) compared to bupropion [1]. At 52 weeks of follow-up, the odds ratio (OR) for successful smoking cessation was 1.60 (95% CI: 1.22-2.12) favoring varenicline over bupropion [1]. This translates to a clear, quantifiable advantage in long-term clinical efficacy.

Clinical Efficacy Smoking Cessation Meta-analysis Comparative Effectiveness

Varenicline Achieves 2.02-Fold Higher Abstinence Rate vs. Bupropion in Schizophrenia Spectrum Disorder Patients

A network meta-analysis of 18 studies (n=1437) focused on smoking cessation in people with schizophrenia spectrum disorders found that varenicline was significantly superior to bupropion [1]. The relative risk (RR) for smoking abstinence was 2.02 (95% CI 1.04–3.93; p=0.038), indicating that patients receiving varenicline were over twice as likely to achieve abstinence compared to those on bupropion [1]. No significant differences were found between other treatment pairs.

Schizophrenia Smoking Cessation Comorbidity Special Population

Varenicline Uniquely Combines Partial Agonism at α4β2 nAChR with Full Agonism at α7 nAChR

Varenicline exhibits a unique functional profile: it is a potent partial agonist at α4β2 nAChRs (EC50 = 2.3 µM, efficacy = 13.4% relative to acetylcholine) and a potent full agonist at α7 nAChRs (EC50 = 18 µM, efficacy = 93%) [1]. This contrasts with the more restricted profile of cytisine and the weak functional potency of dianicline [2]. The full agonism at α7 receptors may contribute to varenicline's distinct in vivo effects, including potential cognitive or sensory modulation.

Receptor Pharmacology Functional Efficacy Off-Target Effects Mechanism of Action

Varenicline's Favorable PK Profile: 92% Excreted Unchanged with ~24-Hour Half-Life Minimizes Metabolic Drug Interactions

Varenicline possesses a favorable pharmacokinetic profile characterized by minimal metabolism, with 92% of an administered dose excreted unchanged in the urine and an elimination half-life of approximately 24 hours [1]. This contrasts sharply with bupropion, which undergoes extensive hepatic metabolism via CYP2B6, creating potential for numerous drug-drug interactions [2]. Varenicline's profile reduces the risk of metabolic interactions, simplifying its use in complex research protocols.

Pharmacokinetics Drug Metabolism Drug-Drug Interactions Renal Clearance

Evidence-Backed Application Scenarios for 5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one;hydrochloride in Scientific and Industrial Settings


Pharmacological Validation of α4β2 nAChR-Mediated Pathways

Use varenicline as a highly selective α4β2 partial agonist reference compound in receptor binding and functional assays. Its superior binding affinity (Ki = 0.06 nM) over cytisine (Ki = 0.17 nM) [1] makes it the optimal ligand for high-sensitivity displacement studies. Researchers can leverage its unique functional profile as a partial α4β2 agonist (EC50 = 2.3 µM, 13.4% efficacy) and full α7 agonist (EC50 = 18 µM, 93% efficacy) to dissect the contribution of these receptor subtypes in complex neuronal circuits [2].

Clinical Research Design for Smoking Cessation in General and Special Populations

Incorporate varenicline as the active comparator or investigational agent in smoking cessation clinical trials due to its established superiority over bupropion. Meta-analyses demonstrate varenicline provides a 1.60-fold higher odds of long-term (52-week) abstinence in general populations [3] and a 2.02-fold higher relative risk of abstinence in patients with schizophrenia spectrum disorders [4]. This evidence positions varenicline as the benchmark for evaluating novel smoking cessation pharmacotherapies.

Pharmacokinetic and Drug Interaction Studies in Complex Polypharmacy Models

Utilize varenicline as a model compound for investigating renal clearance mechanisms without the confounding effects of hepatic metabolism. Its predictable pharmacokinetic profile—92% excreted unchanged in urine with a ~24-hour half-life—simplifies study design and data interpretation [5]. This is particularly valuable when studying drug-drug interactions in populations with complex medication regimens, as varenicline lacks the CYP450 interactions common to other smoking cessation agents like bupropion [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for uPSEM792 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.